molecular formula C12H8BrNO2 B8322675 3-Bromo-5-(3-pyridyloxy)benzaldehyde

3-Bromo-5-(3-pyridyloxy)benzaldehyde

Cat. No.: B8322675
M. Wt: 278.10 g/mol
InChI Key: VJFLBQOESDWWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(3-pyridyloxy)benzaldehyde is a useful research compound. Its molecular formula is C12H8BrNO2 and its molecular weight is 278.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

3-bromo-5-pyridin-3-yloxybenzaldehyde

InChI

InChI=1S/C12H8BrNO2/c13-10-4-9(8-15)5-12(6-10)16-11-2-1-3-14-7-11/h1-8H

InChI Key

VJFLBQOESDWWAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)C=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.3M solution of s-butyllithium in hexane (9.2 ml) was added dropwise to a stirred solution of 3-(3,5-dibromophenoxy)pyridine (Preparation 6; 3.29 g) in dry ether (100 ml) at -78° C., and the resulting mixture was stirred at this temperature for 15 minutes. N,N-dimethylformamide (2.2 g) was then added dropwise and this mixture stirred at the same temperature for 1 hour. Glacial acetic acid (1.6 ml) was next added and the reaction solution was allowed to warm to room temperature, washed sequentially with saturated aqueous sodium bicarbonate solution and water, then dried (MgSO4). Evaporation under vacuum of the solvent gave an oil which was chromatographed on silica gel. Elution with dichloromethane first gave impurity which was followed by pure product. The product fractions were combined and evaporated under vacuum to give the title compound as an oil (1.80 g); δ (CDCl3): 7.36-7.43(4H,m), 7.76(1H,s), 8.45-8.50(2H,m), 9.90(1H,s). Found: C, 51.76; H, 2.89; N, 5.04. C12 H8BrNO2 requires C, 51.82; H, 2.90; N, 5.04%.
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3.29 g
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9.2 mL
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100 mL
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